molecular formula C13H19NO2 B4776219 N-(3-butoxyphenyl)propanamide

N-(3-butoxyphenyl)propanamide

Cat. No.: B4776219
M. Wt: 221.29 g/mol
InChI Key: JXKDYQOFYHJHSP-UHFFFAOYSA-N
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Description

N-(3-Butoxyphenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a 3-butoxyphenyl group. The butoxy group, an electron-donating substituent, likely enhances solubility in nonpolar solvents compared to halogenated analogs, which may influence pharmacokinetic behavior or synthetic utility in drug development .

Properties

IUPAC Name

N-(3-butoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-5-9-16-12-8-6-7-11(10-12)14-13(15)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDYQOFYHJHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-butoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-(3-butoxyphenyl)propanamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives.

Scientific Research Applications

N-(3-butoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or other biomolecules, influencing their structure and function. Additionally, the phenyl ring and butoxy group may contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, fluoro) enhance stability but reduce solubility in polar solvents .
  • Electron-donating groups (e.g., butoxy, methoxy) likely improve solubility in organic media and modulate receptor binding in bioactive compounds .

Key Observations :

  • Acyl chloride-amine coupling is a common high-yield route for propanamide derivatives .
  • Steric hindrance from bulky substituents (e.g., isobutyl, triazole) may reduce yields, as seen in .

Spectral Characterization Trends

  • NMR : Aromatic protons in phenyl groups resonate at δ 6.5–7.5 ppm, while amide NH signals appear at δ 8.0–10.0 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 338.2 in ).
  • IR : Strong amide C=O stretches at ~1650–1680 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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